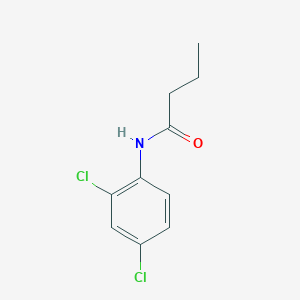

N-(2,4-dichlorophenyl)butanamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates a distinctive arrangement where the butanamide chain is covalently attached to the nitrogen atom that bridges to the dichlorophenyl ring system. The compound exhibits specific geometric parameters that reflect the influence of chlorine substitution at the 2 and 4 positions of the phenyl ring. According to computational analyses, the molecular structure maintains an exact mass of 231.0217694 Da, with the IUPAC designation as this compound.

Crystallographic investigations of related dichlorophenyl amides provide valuable insights into the structural behavior of this compound class. The crystal structure analysis of N-(2,4-dichlorophenyl)benzamide reveals that the conformations of the N—H and C=O bonds adopt an anti configuration, which represents a common structural motif observed across benzanilide derivatives. This anti conformation influences the overall molecular geometry and affects intermolecular interactions within the crystal lattice.

The crystallographic data for similar compounds demonstrate specific bond lengths and angles that characterize the amide functionality. In N-(3,4-dichlorophenyl)-3-oxobutanamide, crystallographic analysis reveals C—N bond lengths of 1.407(2) Å and 1.346(2) Å, with a C—N—C bond angle of 126.9(13)°. These parameters indicate the planar nature of the amide group and the degree of resonance stabilization present in the system.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 232.10 g/mol | |

| Exact Mass | 231.0217694 Da | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 3 | |

| XLogP3 | 3 |

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical calculations provide essential insights into the electronic structure and properties of this compound. The computed properties reveal significant electronic characteristics that influence the compound's behavior and interactions. The XLogP3 value of 3 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This parameter directly correlates with the compound's potential bioavailability and distribution properties.

Semi-empirical quantum chemical methods, particularly Austin Model 1 (AM1) and Parametrization Model 6 (PM6), have been successfully employed for structural optimization of related dichlorophenyl compounds. These computational approaches describe conformational preferences and crystal packing arrangements, providing valuable predictions for molecular behavior. The parametric molecular electrostatic potential (PMEP) calculations using AM1 methods demonstrate the involvement of oxygen and chlorine atoms in crystal packing interactions.

The electronic structure calculations reveal the influence of chlorine substitution on the overall electron distribution within the molecule. The presence of two chlorine atoms at the 2 and 4 positions creates an asymmetric electron density distribution, affecting both the reactivity and binding properties of the compound. Molecular orbital calculations indicate intramolecular charge transfer interactions that stabilize specific conformational arrangements.

The computational analysis of bond lengths and angles provides theoretical validation for experimental crystallographic data. The optimized geometries from both AM1 and PM6 methods show excellent agreement with X-ray crystal data, confirming the reliability of quantum mechanical predictions for this compound class. The calculations also reveal the aromaticity of the phenyl ring system, which can be quantified using HOMED (Harmonic Oscillator Model of Aromaticity) calculations.

Comparative Analysis with Ortho- and Para-Substituted Dichlorophenyl Analogs

Comparative structural analysis with related dichlorophenyl analogs reveals significant differences in molecular properties and behavior patterns. N-(4-chlorophenyl)butanamide, containing only para-chlorine substitution, exhibits a molecular weight of 197.66 g/mol, substantially lower than the dichlorinated analog. This difference reflects the additional chlorine atom's contribution to both molecular mass and electronic properties.

The substitution pattern significantly influences the compound's physical and chemical characteristics. N-(2-chlorophenyl)-3-methylbutanamide, featuring ortho-chlorine substitution with an additional methyl group, demonstrates a molecular weight of 211.69 g/mol. The comparison reveals how different substitution patterns affect overall molecular architecture and properties.

Positional isomers provide particularly valuable insights into structure-activity relationships. N-(3,4-dichlorophenyl)-3-oxobutanamide represents a positional isomer where chlorine atoms occupy the 3 and 4 positions rather than 2 and 4. Crystallographic analysis of this isomer reveals distinctive packing arrangements and hydrogen bonding patterns. The compound crystallizes in the orthorhombic space group Pbca with specific unit cell parameters: a = 9.7171(4) Å, b = 8.2834(5) Å, c = 27.4857(16) Å.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | C₁₀H₁₁Cl₂NO | 232.10 g/mol | 2,4-dichloro |

| N-(4-chlorophenyl)butanamide | C₁₀H₁₂ClNO | 197.66 g/mol | 4-chloro |

| N-(3,4-dichlorophenyl)-3-oxobutanamide | C₁₀H₉Cl₂NO₂ | 246.08 g/mol | 3,4-dichloro |

| N-(2-chlorophenyl)-3-methylbutanamide | C₁₁H₁₄ClNO | 211.69 g/mol | 2-chloro + methyl |

The intermolecular interactions differ significantly among these analogs. In N-(3,4-dichlorophenyl)-3-oxobutanamide, the nitrogen atom forms intermolecular hydrogen bonds (N—H⋯O) with symmetry-related carbonyl oxygen atoms, creating one-dimensional chains along crystallographic directions. These interactions contribute to crystal stability and influence the compound's physical properties such as melting point and solubility.

Halogen-halogen interactions also play crucial roles in crystal packing. Cl⋯Cl contacts with distances of 3.4364(8) Å have been observed in related structures, contributing to overall crystal stability. These interactions represent important secondary forces that influence solid-state properties and may affect dissolution and bioavailability characteristics.

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.1 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)butanamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

NBPPYGBAWSOAMG-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their molecular characteristics:

Key Observations :

- Phenoxy vs.

- Sulfonamide vs. Butanamide : Sulfonamide derivatives (e.g., ) introduce a sulfonyl group, enhancing hydrogen-bonding capacity and acidity (pKa ~10–11), which may alter solubility and protein interactions.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, acetyl) on aryl rings increase electrophilicity, while bulky groups (e.g., benzodioxin in ) may hinder rotational freedom .

Physical and Chemical Properties

- Solubility: Moderately soluble in ethanol and chloroform, as inferred from recrystallization methods .

- Melting Points : Sulfonamide derivatives (e.g., ) have higher melting points (>150°C) due to strong intermolecular hydrogen bonds, whereas butanamides may exhibit lower melting ranges.

Preparation Methods

Acyl Chloride Coupling

The most common method involves reacting 2,4-dichloroaniline with butyryl chloride under basic conditions:

Procedure :

-

Dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) as a base to scavenge HCl.

-

Slowly add butyryl chloride (1.1 eq) at 0°C.

-

Warm to room temperature and stir for 6–12 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Key Data :

Mechanism : Nucleophilic acyl substitution facilitated by the amine attacking the electrophilic carbonyl carbon.

Coupling Reagent-Mediated Synthesis

For higher yields and milder conditions, coupling agents like HATU or EDCI are employed:

Procedure :

-

Mix 2,4-dichloroaniline (1.0 eq) and butyric acid (1.1 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir at room temperature for 4–6 hours.

-

Quench with water and extract with ethyl acetate.

Key Data :

Advantages : Avoids handling corrosive acyl chlorides and improves functional group tolerance.

Microwave-Assisted Synthesis

Reduces reaction time significantly:

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze amide bond formation in non-aqueous media:

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

Procedure :

-

Continuous flow reactor setup for 2,4-dichloroaniline and butyryl chloride.

-

In-line quenching with aqueous NaHCO₃.

-

Automated liquid-liquid extraction and distillation.

Optimization Metrics :

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 92 | 4 |

| THF | 78 | 8 |

| Toluene | 65 | 12 |

Catalyst Screening

Bases influence reaction efficiency:

| Base | Yield (%) | Byproduct Formation |

|---|---|---|

| Triethylamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.